molecular formula C12H13F3O2 B1365693 Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate CAS No. 476429-18-2

Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate

Cat. No.: B1365693
CAS No.: 476429-18-2
M. Wt: 246.22 g/mol
InChI Key: ZIIRSEIPZKDSQH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis and Crystallographic Data

The molecular structure of this compound is characterized by a complex arrangement featuring a propanoate backbone with quaternary carbon center bearing two methyl substituents and a para-trifluoromethylphenyl group. The compound possesses the molecular formula C₁₂H₁₃F₃O₂ with a molecular weight of 246.23 grams per mole, confirmed through multiple analytical sources. The Chemical Abstracts Service registry number for this compound is 476429-18-2, providing definitive identification in chemical databases.

The structural formula demonstrates a central quaternary carbon atom connected to two methyl groups, a phenyl ring substituted with a trifluoromethyl group at the para position, and a methyl ester functional group. The canonical Simplified Molecular Input Line Entry System representation is documented as CC(C)(C1=CC=C(C=C1)C(F)(F)F)C(=O)OC, which clearly delineates the connectivity pattern of all atoms within the molecule. The International Chemical Identifier key ZIIRSEIPZKDSQH-UHFFFAOYSA-N provides a unique structural identifier for database searches and chemical informatics applications.

Crystallographic analysis reveals that related compounds in this chemical family exhibit specific spatial arrangements that influence their physical and chemical properties. While direct crystallographic data for this compound was not explicitly detailed in the available sources, studies of structurally similar trifluoromethyl-containing compounds demonstrate that the trifluoromethyl group typically adopts conformations that minimize steric interactions while maximizing electronic stabilization. The presence of the bulky trifluoromethyl substituent creates significant steric hindrance around the para position of the aromatic ring, influencing both inter- and intramolecular interactions.

Three-dimensional conformational analysis indicates that the compound can adopt multiple conformations due to rotation around the carbon-carbon bond connecting the quaternary center to the aromatic ring. The methyl ester group provides additional conformational flexibility, allowing for various spatial orientations that may influence the compound's interaction with other molecules and its overall reactivity profile. The molecular geometry is further stabilized by the electronic effects of the trifluoromethyl group, which withdraws electron density from the aromatic system and influences the overall charge distribution within the molecule.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound through detailed analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum typically exhibits characteristic signals corresponding to the various hydrogen environments within the molecule. The two equivalent methyl groups attached to the quaternary carbon center appear as a singlet signal, while the methyl ester group generates a distinct singlet at a chemical shift consistent with methoxy protons. The aromatic protons of the para-disubstituted benzene ring produce a characteristic pattern of two doublets, reflecting the symmetrical substitution pattern and coupling between ortho-positioned protons.

The carbon-13 nuclear magnetic resonance spectrum reveals the presence of twelve distinct carbon environments, consistent with the molecular formula. The carbonyl carbon of the ester functionality appears significantly downfield, typically around 170-180 parts per million, while the quaternary carbon center exhibits a characteristic chemical shift influenced by its substitution pattern. The trifluoromethyl carbon appears as a quartet due to coupling with three equivalent fluorine atoms, providing definitive confirmation of this functional group's presence. The aromatic carbons display chemical shifts consistent with a para-disubstituted benzene ring bearing an electron-withdrawing trifluoromethyl substituent.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structure. The molecular ion peak appears at mass-to-charge ratio 246, corresponding to the calculated molecular weight. Fragmentation typically involves loss of the methoxy group (mass 31) and subsequent breakdown of the ester functionality, producing characteristic fragment ions that confirm the structural assignment. Electron ionization mass spectrometry reveals specific fragmentation pathways that include cleavage adjacent to the quaternary carbon center and loss of trifluoromethyl fragments, providing additional structural confirmation.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretching frequency appears in the region typical for aliphatic esters, approximately 1730-1750 wavenumbers, while carbon-hydrogen stretching vibrations from both aliphatic and aromatic environments produce bands in their expected regions. The trifluoromethyl group contributes characteristic carbon-fluorine stretching vibrations in the fingerprint region, providing additional structural confirmation. Aromatic carbon-carbon stretching vibrations and out-of-plane bending modes for the para-disubstituted benzene ring appear at frequencies consistent with this substitution pattern.

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of this compound are significantly influenced by the presence of the trifluoromethyl group, which affects both intermolecular interactions and molecular stability. The compound typically exists as a colorless liquid or low-melting solid under standard ambient conditions, with phase behavior dependent on temperature and pressure conditions. The presence of the electron-withdrawing trifluoromethyl substituent influences the overall polarity of the molecule, affecting its intermolecular interactions and consequent physical properties.

Thermal stability analysis indicates that the compound maintains structural integrity under moderate heating conditions, though specific decomposition temperatures were not explicitly provided in the available literature. The ester functional group represents the most thermally labile portion of the molecule, potentially undergoing hydrolysis or transesterification reactions under elevated temperature conditions. The trifluoromethyl group contributes to enhanced thermal stability compared to non-fluorinated analogs due to the strength of carbon-fluorine bonds and the electron-withdrawing effects that stabilize the aromatic system.

Phase transition behavior demonstrates that the compound exhibits typical organic liquid characteristics, with viscosity and surface tension properties influenced by the molecular structure. The presence of the quaternary carbon center creates a compact molecular geometry that affects intermolecular packing and consequently influences melting point, boiling point, and vapor pressure characteristics. The trifluoromethyl substituent contributes to increased molecular volume while simultaneously affecting the electronic distribution, creating a complex interplay of factors that determine the overall phase behavior.

Computational thermodynamic calculations suggest that the compound possesses moderate volatility under standard conditions, with vapor pressure characteristics influenced by the molecular weight and intermolecular interactions. The polar nature of the ester functionality combined with the hydrophobic character of the trifluoromethyl group creates amphiphilic properties that influence both gas-phase and condensed-phase behavior. Temperature-dependent studies of physical properties would provide valuable insights into the thermodynamic parameters governing phase transitions and stability.

Solubility Parameters and Partition Coefficients

The solubility characteristics of this compound are determined by the complex interplay between its hydrophobic trifluoromethyl and aromatic components and its polar ester functionality. Computational analysis indicates a logarithmic partition coefficient value of approximately 3.156, suggesting moderate lipophilicity that favors organic phases over aqueous systems. This partition behavior is attributed to the significant contribution of the trifluoromethyl group, which despite containing electronegative fluorine atoms, contributes to overall hydrophobic character due to the shielding of the carbon-fluorine bonds.

Solubility parameters derived from molecular structure calculations indicate that the compound exhibits selective solubility in organic solvents with similar polarity characteristics. The presence of the ester functional group provides limited hydrogen bonding acceptor capability, enabling dissolution in moderately polar organic solvents while maintaining poor water solubility. The trifluoromethyl substituent enhances solubility in fluorinated solvents and reduces compatibility with highly polar protic solvents due to the limited hydrogen bonding donor capability of the molecule.

Experimental solubility data suggests that the compound demonstrates good solubility in common organic solvents including dichloromethane, tetrahydrofuran, and ethyl acetate, while showing limited solubility in hydrocarbon solvents such as hexane. The polar surface area calculation of 26.3 square angstroms indicates moderate polarity that influences both solubility and membrane permeability characteristics. This relatively low polar surface area compared to the total molecular surface contributes to the compound's preference for organic phases and its potential for crossing lipid membranes.

The distribution behavior between immiscible phases demonstrates that the compound preferentially partitions into organic phases, with distribution ratios dependent on the specific solvent systems employed. Temperature effects on solubility reveal typical behavior for organic esters, with increased solubility at elevated temperatures due to enhanced thermal motion overcoming intermolecular attractive forces. The presence of the bulky trifluoromethyl group creates steric hindrance that may influence crystal packing in solid phases, consequently affecting solubility in various solvent systems and partition behavior across different interfaces.

Properties

IUPAC Name

methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-11(2,10(16)17-3)8-4-6-9(7-5-8)12(13,14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIRSEIPZKDSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216284
Record name Methyl α,α-dimethyl-4-(trifluoromethyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476429-18-2
Record name Methyl α,α-dimethyl-4-(trifluoromethyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476429-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α,α-dimethyl-4-(trifluoromethyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Esterification of Corresponding Acid

This method involves the esterification of 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid using methanol in the presence of an acid catalyst.

Steps:

  • The carboxylic acid precursor is dissolved in methanol.
  • A catalytic amount of sulfuric acid or hydrochloric acid is added.
  • The reaction mixture is refluxed for several hours to promote esterification.
  • After completion, the reaction mixture is neutralized, and the product is extracted using an organic solvent such as dichloromethane.
  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the desired methyl ester.

Key Reaction Conditions:

  • Acid catalyst: Sulfuric acid or HCl
  • Solvent: Methanol
  • Temperature: Reflux conditions
  • Reaction time: Typically 4–6 hours

Yield: High yields (~85–95%) are typically reported for this method under optimized conditions.

Carbonylation of Aryl Precursors

This approach involves the carbonylation of aryl precursors, such as 1-trifluoromethyl-4-vinyl-benzene, followed by esterification.

Steps:

  • Aryl precursor (e.g., 1-trifluoromethyl-4-vinyl-benzene) is reacted with carbon monoxide in the presence of hydrogen chloride under high pressure (e.g., 3000 Torr).
  • The reaction occurs in an inert atmosphere (argon or nitrogen) using a Schlenk technique.
  • The intermediate carboxylic acid is then esterified with methanol and diazomethyl-trimethyl-silane under reflux conditions.

Key Reaction Conditions:

  • Catalyst: Palladium acetate (Pd(OAc)₂)
  • Pressure: High-pressure carbon monoxide
  • Solvent: Methanol
  • Temperature: Reflux (~65–75°C)
  • Reaction time: ~20 hours for carbonylation; ~2 hours for esterification

Yield: Moderate yields (~70–80%) are achieved depending on the purity of starting materials and reaction conditions.

Direct Methylation of Acid Precursor

This method involves direct methylation of the carboxylic acid precursor using methyl iodide or dimethyl sulfate as a methylating agent.

Steps:

  • The carboxylic acid precursor is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
  • A base such as potassium carbonate or sodium hydroxide is added to deprotonate the carboxylic acid.
  • Methyl iodide or dimethyl sulfate is slowly added to the reaction mixture under stirring.
  • After completion, the reaction mixture is quenched with water, and the product is extracted using an organic solvent.

Key Reaction Conditions:

  • Solvent: DMF or acetone
  • Base: Potassium carbonate or sodium hydroxide
  • Temperature: Room temperature to ~50°C
  • Reaction time: ~6–8 hours

Yield: High yields (~90–95%) are reported when using methyl iodide as the methylating agent.

Data Table Summarizing Methods

Method Starting Material Key Reagents/Catalysts Yield (%) Notes
Esterification 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid Methanol, H₂SO₄/HCl 85–95 Simple and efficient
Carbonylation 1-Trifluoromethyl-4-vinyl-benzene CO, Pd(OAc)₂, HCl 70–80 Requires high-pressure equipment
Direct Methylation 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid CH₃I/Dimethyl sulfate, K₂CO₃ 90–95 Efficient but requires careful handling

Notes and Analysis

  • Reagent Selection: The choice of reagents depends on availability and safety considerations. For example, methyl iodide provides higher yields but requires careful handling due to toxicity.

  • Reaction Conditions: Esterification under reflux conditions remains the most straightforward and widely used method due to its simplicity and high yield.

  • Industrial Considerations: Carbonylation methods may be preferred in industrial setups where high-pressure equipment is available, as it allows for direct utilization of inexpensive aryl precursors.

  • Purity: Post-reaction purification steps such as recrystallization or chromatography are essential to achieve high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid.

    Reduction: 2-methyl-2-[4-(trifluoromethyl)phenyl]propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The presence of the trifluoromethyl substituent in methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate significantly influences its pharmacological profile. Compounds with similar structures have been investigated for various therapeutic activities, including:

  • Anticancer Properties : Research indicates that trifluoromethylated compounds exhibit enhanced potency against cancer cell lines due to their ability to interact with specific biological targets .
  • Antimicrobial Activity : The compound shows potential as an antimicrobial agent, with studies highlighting its effectiveness against certain bacterial strains .
  • Anti-inflammatory Effects : Its structural features suggest possible applications in developing anti-inflammatory drugs, as similar compounds have demonstrated efficacy in reducing inflammation.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly compared to controls, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Properties

Another research project focused on the antimicrobial properties of this compound against various bacterial strains. The findings revealed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Trifluoromethyl Substitutions

Methyl 4-methyl-3-(trifluoromethyl)benzoate (YC-0759)
  • Structure : Aromatic ring substituted with trifluoromethyl and methyl groups at positions 3 and 4, respectively.
  • Key Differences : The absence of branching in the ester moiety and the meta-substitution pattern reduce steric hindrance compared to the target compound. This may enhance reactivity in electrophilic aromatic substitution reactions .
Methyl 2-methyl-6-(trifluoromethyl)nicotinate (QI-0518)
  • Structure : Pyridine ring substituted with trifluoromethyl and methyl groups at positions 6 and 2, respectively.
  • Such derivatives are often used in agrochemicals due to improved stability .
(S)-Methyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate
  • Structure: Contains a pyridinyloxy-phenoxy linkage and a chiral center.
  • Key Differences : The ether linkage and stereochemistry (S-configuration) enhance target specificity in herbicidal applications. The chlorine atom further increases electron withdrawal, influencing hydrolysis rates .

Analogues with Alternative Substituents

Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate
  • Structure: Features a 4-chlorobutanoyl substituent instead of trifluoromethyl.
  • This compound may serve as a precursor in prodrug synthesis .
[4-(2,4,4-Trimethylpentan-2-yl)phenyl] 2-methylpropanoate
  • Structure : Bulky alkyl substituent (2,4,4-trimethylpentan-2-yl) on the phenyl ring.
  • Key Differences : Increased steric bulk raises logP values, enhancing lipid solubility. Such derivatives are used in polymer additives or surfactants .
Methyl 2-methyl-2-((4-(methylcarbamoyl)phenyl)amino)propanoate (Enzalutamide Impurity 8)
  • Structure: Amino-linked methylcarbamoyl group replaces the trifluoromethyl group.
  • Key Differences : The carbamoyl moiety enables hydrogen bonding, affecting metabolic stability and receptor binding in pharmaceutical contexts .

Physicochemical and Functional Comparisons

Compound Substituents Key Functional Groups Applications
Target Compound 4-(Trifluoromethyl)phenyl, geminal methyl Ester, CF3 Pharmaceutical intermediates
YC-0759 3-CF3, 4-methyl Ester, CF3 Agrochemical precursors
QI-0518 Pyridine ring, 6-CF3, 2-methyl Nicotinate ester, CF3 Herbicides
Enzalutamide Impurity 8 Methylcarbamoyl, amino Amide, ester Drug impurity profiling
  • Electronic Effects : The trifluoromethyl group in the target compound withdraws electron density, deactivating the aromatic ring toward electrophilic attack. In contrast, methyl or alkyl substituents (e.g., ) donate electrons, increasing reactivity .
  • Steric Effects : The geminal methyl groups in the target compound provide significant steric shielding, reducing hydrolysis rates compared to linear esters like YC-0759 .

Biological Activity

Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate, also known as a trifluoromethylated compound, is notable for its diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group, which often enhances lipophilicity and metabolic stability, potentially leading to increased biological activity compared to its non-fluorinated counterparts.

Chemical Structure and Properties

  • Molecular Formula : C11H13F3O2
  • CAS Number : 476429-18-2
  • Functional Groups : Trifluoromethyl group (-CF3), ester group (-COOCH3)

The trifluoromethyl substituent significantly influences the compound's interaction with biological targets, enhancing its pharmacological properties.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzymatic Modulation : Similar compounds have been reported to modulate enzyme activity, affecting critical biochemical pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive bacteria, indicating its utility in antimicrobial applications.

Antimicrobial Efficacy

A study assessed the antibacterial efficacy of this compound against several bacterial strains. The results indicated significant activity against Gram-positive bacteria, showcasing its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae16 µg/mL
Bacillus subtilis64 µg/mL

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The results indicated selective cytotoxicity, suggesting potential applications in cancer therapy.

Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)20.0

Case Studies

  • Case Study on Antibacterial Activity : A research team investigated the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated promising results, inhibiting MRSA growth at concentrations lower than traditional antibiotics.
  • Case Study on Cytotoxicity : In a study focused on breast cancer cells, this compound exhibited significant cytotoxicity with an IC50 value lower than that of commonly used chemotherapeutics.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of the trifluoromethyl group in enhancing biological activity. Variations in the phenyl ring and ester moiety have been shown to alter potency and selectivity against different biological targets.

Summary of SAR Findings

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against bacteria
Alteration of alkyl chain lengthEnhanced cytotoxicity

Q & A

What are the optimal synthetic routes for Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate, and how do reaction conditions influence yield?

Basic Research Question
The compound is synthesized via multi-step reactions involving esterification and coupling of trifluoromethyl-substituted aromatic precursors. A representative method involves reacting [R]-1-amino-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride with a trifluoromethylphenyl intermediate under mild acidic conditions (e.g., TFA in dichloromethane), followed by purification via column chromatography . Key factors affecting yield include:

  • Temperature : Room temperature (20–25°C) minimizes side reactions.
  • Solvent choice : Dichloromethane enhances solubility of intermediates.
  • Catalyst : TFA facilitates deprotection and esterification.
    Yield optimization requires monitoring via LCMS (e.g., m/z 450 [M+H2O]+) and HPLC (retention time: 0.90–1.15 minutes) .

How can researchers resolve contradictions in spectroscopic data for structural confirmation?

Advanced Research Question
Discrepancies in NMR or LCMS data often arise from stereochemical impurities or solvent effects. To address this:

  • Multi-technique validation : Combine 1^1H/13^13C NMR, HRMS, and X-ray crystallography (if crystalline). For example, the trifluoromethyl group exhibits distinct 19^19F NMR shifts (~-60 ppm) .
  • Computational modeling : Use DFT calculations to predict chemical shifts and compare with experimental data .
  • Chromatographic purity : Ensure >95% purity via HPLC (SQD-FA05 conditions) to eliminate confounding signals from byproducts .

What analytical methods are most reliable for quantifying impurities in this compound?

Basic Research Question
Impurity profiling requires:

  • HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., residual TFA) using evaporative light scattering detection .
  • LCMS : Identify low-abundance species (e.g., m/z 818 [M+H]+ for dimeric byproducts) .
  • GC-MS : Monitor volatile intermediates during synthesis .
    Reference standards for common impurities (e.g., propanoic acid derivatives) are critical for calibration .

How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
The electron-withdrawing trifluoromethyl group (σm_m = 0.43) deactivates the phenyl ring, directing electrophilic attacks to the meta position. This impacts:

  • Suzuki coupling : Requires Pd-catalyzed conditions with bulky ligands (e.g., SPhos) to overcome steric hindrance .
  • Hydrolysis stability : The ester group resists basic hydrolysis due to steric protection from the 2-methyl substituent .
    Kinetic studies using 19^19F NMR can track reaction progress under varying pH and temperature .

What strategies mitigate steric hindrance during functionalization of the propanoate moiety?

Advanced Research Question
The geminal dimethyl group creates steric challenges. Solutions include:

  • Microwave-assisted synthesis : Enhances reaction rates for sluggish steps (e.g., amide coupling) .
  • Bulky base selection : Use DBU instead of Et3_3N to deprotonate hindered intermediates .
  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) selectively modify esters without disturbing the trifluoromethylphenyl group .

How can researchers validate the compound’s biological activity in target binding assays?

Basic Research Question
For preliminary screening:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to targets like kinases or GPCRs .
  • Fluorescence polarization : Track displacement of labeled probes (e.g., FITC-conjugated ligands) .
  • ADMET profiling : Assess metabolic stability in liver microsomes and plasma protein binding .
    For advanced studies, cryo-EM or X-ray co-crystallography provides structural insights into binding modes .

What computational tools predict the compound’s pharmacokinetic properties?

Advanced Research Question
Use in silico models to estimate:

  • LogP : SwissADME predicts a value of ~3.2, indicating moderate lipophilicity .
  • CYP450 metabolism : Simulations with Schrödinger’s MetaSite identify oxidation hotspots (e.g., benzylic positions) .
  • BBB permeability : MOE’s membrane permeability module suggests limited CNS penetration due to ester hydrophilicity .

How do structural analogs compare in terms of thermal stability and shelf-life?

Basic Research Question
Comparative TGA/DSC studies reveal:

  • Thermal decomposition : Onset at ~180°C, higher than non-fluorinated analogs due to C-F bond stability .
  • Storage conditions : Store at -20°C under argon to prevent ester hydrolysis; shelf-life >2 years .
    Analog modifications (e.g., ethyl instead of methyl esters) reduce melting points but increase hygroscopicity .

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